

# (2-Amino-4,6-difluorophenyl)methanol CAS number and structure

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## Compound of Interest

Compound Name:	(2-Amino-4,6-difluorophenyl)methanol
Cat. No.:	B591529

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## Technical Guide: (2-Amino-4,6-difluorophenyl)methanol

CAS Number: 1260783-44-5

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Chemical Structure:

Figure 1: Chemical Structure of

(2-Amino-4,6-difluorophenyl)methanol

## Introduction

**(2-Amino-4,6-difluorophenyl)methanol** is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring an aniline moiety substituted with two fluorine atoms and a hydroxymethyl group, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug design to enhance various pharmacokinetic and pharmacodynamic properties.<sup>[1][2][3]</sup> Fluorine's high electronegativity and relatively small

size can influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and pKa.<sup>[1][2][3][4][5][6][7]</sup> This guide provides a comprehensive overview of the available technical information for **(2-Amino-4,6-difluorophenyl)methanol**, including its properties, a proposed synthetic route, and potential applications, with a focus on its relevance to the scientific and drug development community.

## Physicochemical and Spectroscopic Data

Detailed experimental data for **(2-Amino-4,6-difluorophenyl)methanol** is not extensively available in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be predicted.

Table 1: Physicochemical Properties

Property	Predicted Value/Information	Source/Basis
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO	Calculation
Molecular Weight	159.14 g/mol	Calculation
Appearance	Expected to be a solid at room temperature	Analogy to similar aromatic alcohols
Solubility	Likely soluble in organic solvents like methanol, ethanol, DMSO, and DMF	General solubility of polar organic compounds
Melting Point	Not reported; likely elevated due to aromaticity and hydrogen bonding capability	Comparison with related structures
pKa	The amino group's basicity is reduced by the electron-withdrawing fluorine atoms.	[4]

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons (likely 2H) in the aromatic region (<math>\delta</math> 6.0-7.5 ppm), showing coupling to fluorine.</li><li>- A singlet or doublet for the <math>\text{CH}_2</math> group of the hydroxymethyl function (<math>\delta</math> 4.0-5.0 ppm).</li><li>- A broad singlet for the <math>\text{NH}_2</math> protons (variable chemical shift).</li><li>- A singlet or triplet for the OH proton (variable chemical shift).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic carbons exhibiting C-F coupling.</li><li>- A signal for the <math>\text{CH}_2\text{OH}</math> carbon (<math>\delta</math> ~60-70 ppm).</li></ul>
<sup>19</sup> F NMR	<ul style="list-style-type: none"><li>- One or two signals in the typical range for aryl fluorides, showing coupling to aromatic protons and potentially to each other.<a href="#">[8]</a><a href="#">[9]</a><a href="#">[10]</a><a href="#">[11]</a><a href="#">[12]</a></li></ul>
FTIR ( $\text{cm}^{-1}$ )	<ul style="list-style-type: none"><li>- O-H stretch (broad, ~3200-3600).<a href="#">[13]</a></li><li>- N-H stretches (two bands, ~3300-3500).</li><li>- C-H aromatic stretches (~3000-3100).</li><li>- C=C aromatic stretches (~1450-1600).</li><li>- C-F stretches (~1100-1300).</li><li>- C-O stretch (~1000-1200).</li></ul>
Mass Spec. (EI)	<ul style="list-style-type: none"><li>- Molecular ion peak (<math>\text{M}^+</math>) at <math>\text{m/z}</math> 159.</li><li>- Fragments corresponding to the loss of <math>\text{H}_2\text{O}</math>, OH, and <math>\text{CH}_2\text{OH}</math>.</li></ul>

## Experimental Protocols

### Proposed Synthesis: Reduction of 2-Amino-4,6-difluorobenzaldehyde

A plausible and efficient method for the synthesis of **(2-Amino-4,6-difluorophenyl)methanol** is the reduction of the corresponding aldehyde, 2-amino-4,6-difluorobenzaldehyde (CAS 1260790-53-1).[\[14\]](#) This transformation can be achieved using various reducing agents. A standard and mild procedure would involve the use of sodium borohydride ( $\text{NaBH}_4$ ) in an alcoholic solvent.

**Materials:**

- 2-Amino-4,6-difluorobenzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol or Ethanol (anhydrous)
- Deionized water
- Ethyl acetate
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

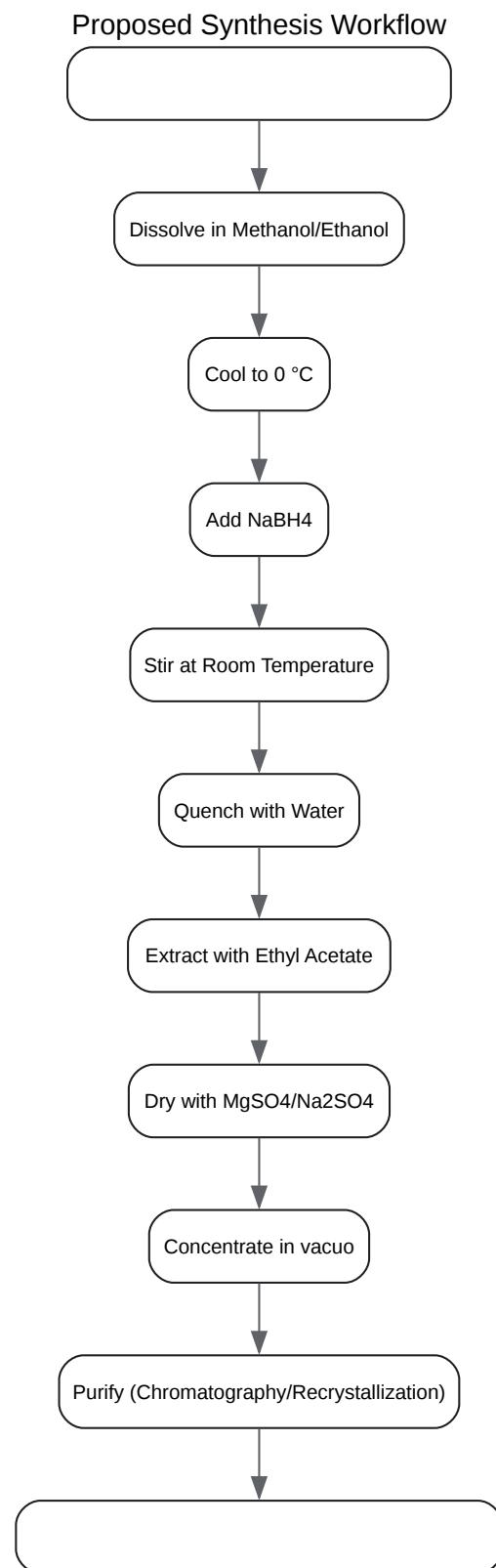
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous methanol or ethanol under a nitrogen atmosphere.
- Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench the excess NaBH<sub>4</sub> by the slow addition of deionized water.
- Extraction: Remove the solvent under reduced pressure using a rotary evaporator. To the aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
- Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **(2-Amino-4,6-difluorophenyl)methanol**.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

## Visualization of Workflows and Pathways

### Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for preparing **(2-Amino-4,6-difluorophenyl)methanol**.

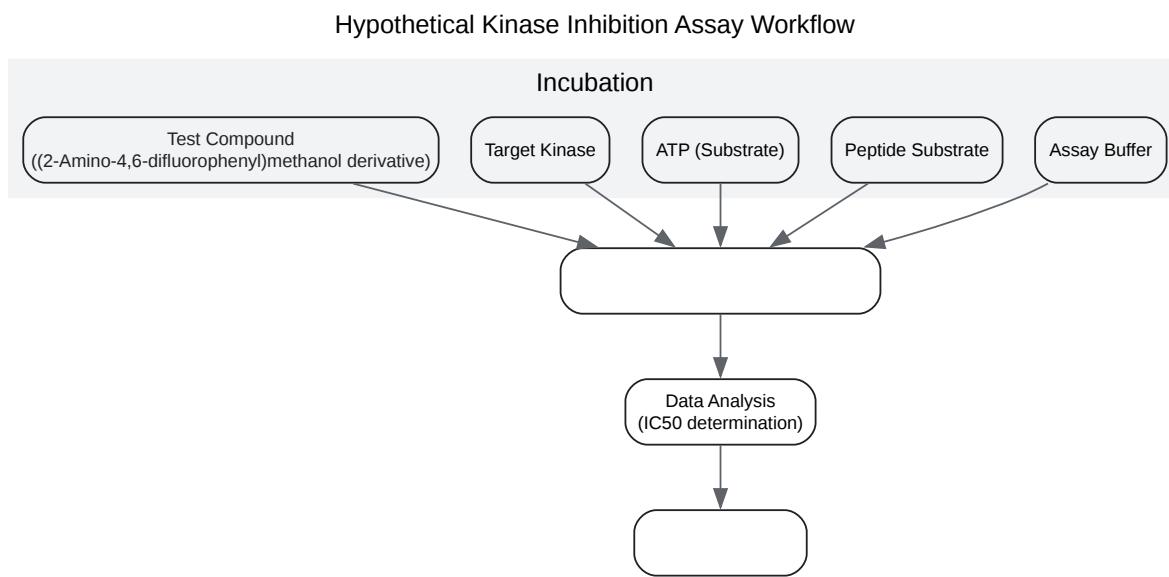


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Caption: Proposed synthesis of **(2-Amino-4,6-difluorophenyl)methanol**.

## Hypothetical Application in a Kinase Inhibition Assay

Given that fluorinated anilines are common scaffolds in kinase inhibitors, the following diagram illustrates a hypothetical experimental workflow to assess the inhibitory potential of **(2-Amino-4,6-difluorophenyl)methanol** or its derivatives against a target kinase.



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Caption: Hypothetical workflow for kinase inhibition screening.

## Applications in Research and Drug Development

While specific applications for **(2-Amino-4,6-difluorophenyl)methanol** are not yet widely reported, its structural motifs suggest several potential uses in the pharmaceutical and chemical industries.

- Medicinal Chemistry Building Block: The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The presence of amino, hydroxyl,

and fluoro groups provides multiple points for chemical modification, allowing for the construction of diverse chemical libraries for drug screening.

- **Kinase Inhibitors:** The aminophenyl scaffold is a common feature in many kinase inhibitors used in oncology. The fluorine atoms can enhance binding to the ATP-binding pocket and improve metabolic stability.
- **Agrochemicals:** Fluorinated compounds have also found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides.
- **Materials Science:** Aromatic diamines and amino alcohols can be used as monomers in the synthesis of high-performance polymers.

The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.<sup>[2]</sup> Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the amino group, which can be crucial for optimizing a drug's solubility and permeability.<sup>[4]</sup>

## Conclusion

**(2-Amino-4,6-difluorophenyl)methanol** is a promising, albeit not yet extensively studied, chemical entity. Its value lies in its potential as a versatile building block for the synthesis of novel, fluorinated compounds with desirable biological activities. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its predicted properties and a practical, proposed route for its synthesis. As the demand for sophisticated fluorinated intermediates continues to grow in the pharmaceutical and agrochemical sectors, compounds like **(2-Amino-4,6-difluorophenyl)methanol** are poised to play an increasingly important role in the development of next-generation chemical products. Further research into its reactivity and biological properties is warranted to fully unlock its potential.

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